molecular formula C15H14O3 B1229753 Benzenemethanol, 2-methoxy-, benzoate CAS No. 64421-25-6

Benzenemethanol, 2-methoxy-, benzoate

Cat. No.: B1229753
CAS No.: 64421-25-6
M. Wt: 242.27 g/mol
InChI Key: BZUHSQFJABFAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 2-methoxy-, benzoate is a natural product found in Uvaria rufa, Aniba, and other organisms with data available.

Scientific Research Applications

Aromatization and Methylation

Benzenemethanol, 2-methoxy-, benzoate, through its related compounds, is involved in the aromatization of methanol and methylation of benzene. Mo2C/ZSM-5 catalysts, for instance, can convert methanol into aromatic compounds such as benzene, toluene, xylene, and C9+ aromatics. This transformation highlights its potential in catalytic processes (Barthos et al., 2007).

Photophysical Properties

Research into the photophysical properties of compounds related to this compound, like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, reveals insights into luminescence properties and quantum yields. Such studies are significant in understanding the photophysical behavior of these compounds in various solvents (Kim et al., 2021).

Catalysis in Chemical Synthesis

In chemical synthesis, related compounds are used in palladium-catalyzed reactions, such as the esterification-hydroarylation of 2-alkynylbenzaldehydes. These reactions are fundamental in the synthesis of complex organic compounds (Wei et al., 2004).

Larvicidal Activity

Compounds similar to this compound demonstrate larvicidal activity against mosquitoes. For instance, compounds like 2-hydroxy-4-methoxy-6-propyl-methyl benzoate exhibit significant larvicidal effects, indicating their potential use in pest control (Moreira et al., 2016).

Fragmentation Reactions in Mass Spectrometry

Studies on protonated methyl benzoate, a compound related to this compound, contribute to understanding fragmentation reactions in mass spectrometry. This research is essential for interpreting mass spectrometric data in analytical chemistry (Xia et al., 2018).

Immunobiological Activity

New benzyl benzoates isolated from plant extracts, related to this compound, show potential as immunotherapeutic agents. They can stimulate macrophage functions, indicating possible applications in treating infectious diseases (Choi et al., 2005).

Electrochemical Synthesis

The electrochemical synthesis of methoxymethyl benzene from toluene in methanol, using catalysts related to this compound, demonstrates its role in novel synthetic methods for producing organic compounds (Chen et al., 2008).

Properties

CAS No.

64421-25-6

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methoxyphenyl)methyl benzoate

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-9-13(14)11-18-15(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

BZUHSQFJABFAHL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1COC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1COC(=O)C2=CC=CC=C2

64421-25-6

Synonyms

2-methoxybenzyl benzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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